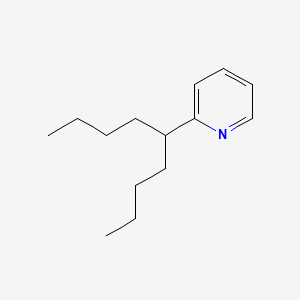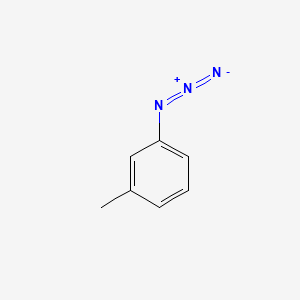
1-(Bifenil-4-iloxi)-2,3-epoxipropano
Descripción general
Descripción
1-(Biphenyl-4-yloxy)-2,3-epoxypropane is an organic compound that features a biphenyl group linked to an epoxypropane moiety through an ether linkage
Aplicaciones Científicas De Investigación
1-(Biphenyl-4-yloxy)-2,3-epoxypropane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for bioactive molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions due to its unique structural properties.
Mecanismo De Acción
Target of Action
Similar compounds such as n-{2-[(4’-cyano-1,1’-biphenyl-4-yl)oxy]ethyl}-n’-hydroxy-n-methylurea have been shown to target neutrophil collagenase . This enzyme plays a crucial role in the breakdown of collagen in normal physiological processes, such as tissue remodeling, as well as disease processes, such as arthritis and metastasis .
Análisis Bioquímico
Biochemical Properties
1-(Biphenyl-4-yloxy)-2,3-epoxypropane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between 1-(Biphenyl-4-yloxy)-2,3-epoxypropane and these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition or activation .
Cellular Effects
The effects of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, 1-(Biphenyl-4-yloxy)-2,3-epoxypropane can alter gene expression by binding to transcription factors and modifying their activity .
Molecular Mechanism
At the molecular level, 1-(Biphenyl-4-yloxy)-2,3-epoxypropane exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases by binding to their active sites. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, 1-(Biphenyl-4-yloxy)-2,3-epoxypropane can influence gene expression by interacting with DNA and RNA polymerases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Biphenyl-4-yloxy)-2,3-epoxypropane is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, 1-(Biphenyl-4-yloxy)-2,3-epoxypropane can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant increase in toxicity .
Metabolic Pathways
1-(Biphenyl-4-yloxy)-2,3-epoxypropane is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then undergo further transformations, including conjugation with glucuronic acid or sulfate, facilitating their excretion from the body. The interaction of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane with these metabolic pathways can affect metabolic flux and alter metabolite levels .
Transport and Distribution
The transport and distribution of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, 1-(Biphenyl-4-yloxy)-2,3-epoxypropane can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the compound’s biological activity and effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane typically involves the following steps:
Preparation of 4-hydroxybiphenyl: This can be achieved through the Suzuki-Miyaura cross-coupling reaction between phenylboronic acid and 4-bromophenol in the presence of a palladium catalyst.
Formation of 4-(biphenyl-4-yloxy)propan-1-ol: The 4-hydroxybiphenyl is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 4-(biphenyl-4-yloxy)propan-1-ol.
Epoxidation: The final step involves the epoxidation of 4-(biphenyl-4-yloxy)propan-1-ol using a peracid such as m-chloroperbenzoic acid (m-CPBA) to yield 1-(Biphenyl-4-yloxy)-2,3-epoxypropane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(Biphenyl-4-yloxy)-2,3-epoxypropane can undergo various chemical reactions, including:
Nucleophilic substitution: The epoxy group is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The biphenyl moiety can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The epoxy group can be reduced to form diols.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: Products include various substituted propanols depending on the nucleophile used.
Oxidation: Products include biphenyl quinones or other oxidized biphenyl derivatives.
Reduction: Products include diols derived from the reduction of the epoxy group.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dihydroxybiphenyl: A precursor in the synthesis of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane.
4-(Biphenyl-4-yloxy)propan-1-ol: An intermediate in the synthesis of the target compound.
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Uniqueness
1-(Biphenyl-4-yloxy)-2,3-epoxypropane is unique due to the presence of both an epoxy group and a biphenyl moiety. This combination imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
2-[(4-phenylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-10-15-11-17-15/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXANCFOKAWEPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963711 | |
| Record name | 2-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4698-96-8 | |
| Record name | 2-[([1,1′-Biphenyl]-4-yloxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Biphenyl-4-yloxy)-2,3-epoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(biphenyl-4-yloxy)-2,3-epoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(BIPHENYL-4-YLOXY)-2,3-EPOXYPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GKW1LK0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

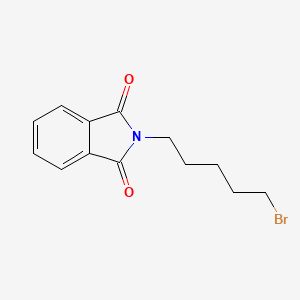
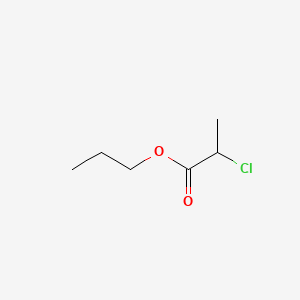
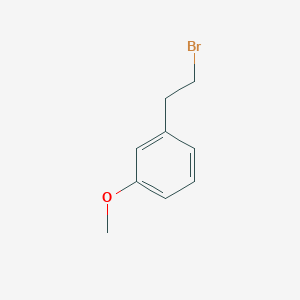
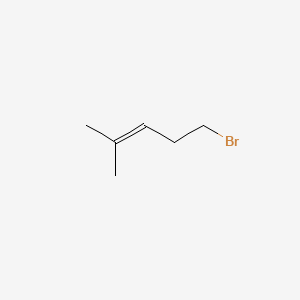


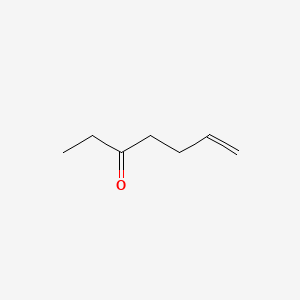

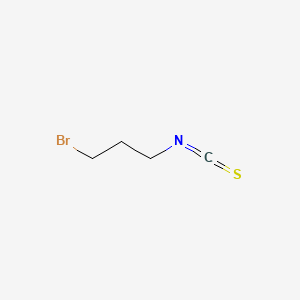
![Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione](/img/structure/B1266627.png)
